N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O3S and its molecular weight is 413.38. The purity is usually 95%.
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Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetically derived compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazole and Pyrimidine Rings : These heterocycles are known for their biological significance, often serving as pharmacophores in drug design.
- Trifluoromethoxy Group : This moiety enhances lipophilicity and can influence the compound's interaction with biological targets.
- Benzenesulfonamide Group : This structure is associated with various biological activities, including enzyme inhibition.
The molecular formula for this compound is C17H14F3N5O2S, with a molecular weight of 361.32 g/mol.
Antiproliferative Effects
Studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : Research has shown that similar pyrazole derivatives can reduce mTORC1 activity and induce autophagy, which are critical pathways in cancer cell survival and proliferation .
- Broad Spectrum Activity : Compounds with similar structural features have been reported to inhibit growth in multiple cancer types, including lung, colorectal, and breast cancers .
The mechanisms through which this compound exerts its effects include:
- mTORC1 Inhibition : This pathway is crucial for cell growth and metabolism. Inhibition leads to reduced protein synthesis and cell proliferation.
- Autophagy Modulation : The compound may increase basal autophagy levels while impairing autophagic flux under nutrient-replete conditions, effectively targeting cancer cells that rely on autophagy for survival under stress .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of pyrazole-based compounds:
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c1-10-7-11(2)24(22-10)15-20-8-12(9-21-15)23-28(25,26)14-5-3-13(4-6-14)27-16(17,18)19/h3-9,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSILKADGBXCUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.